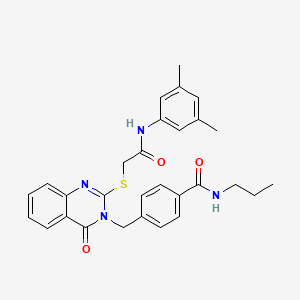

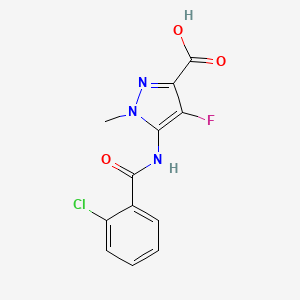

![molecular formula C19H21N3O4 B2399387 Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate CAS No. 860784-17-4](/img/structure/B2399387.png)

Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Reactions and Derivatives

Research on related chemical structures has led to significant findings in various chemical reactions and the synthesis of novel compounds. One study describes the reactions of indoles with nitrogen dioxide and nitrous acid, leading to the formation of isonitroso and 3-nitroso indole derivatives, alongside the synthesis of azo-bis-indole and different nitro indoles, showing the complexity and potential for creating various derivatives through specific reactions (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006). Similar work on the synthesis and activity of 1,1-Bis-methylthio-2-nitro-ethene derivatives, including reactions with 1-phenylpiperazine, has highlighted the potential for creating heterocyclic compounds with specific activities, such as tuberculostatic properties (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005).

Structural Analysis and Crystallography

Crystallographic studies offer insights into the molecular and electronic structure of related compounds. For instance, research on isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate revealed polarized molecular-electronic structures, showcasing how molecules link into chains through hydrogen bonds, providing a basis for understanding the chemical behavior and potential applications of similar compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Biological Activities

The synthesis of derivatives and investigation into their biological activities form a core area of research. Studies on substituted N-phenyl derivatives of the phthalimide pharmacophore, for instance, have evaluated a range of compounds for anticonvulsant and neurotoxic properties, highlighting the medicinal chemistry aspects related to derivatives of complex organic molecules (Vamecq, Bac, Herrenknecht, Maurois, Delcourt, & Stables, 2000). Another study focused on the X-ray crystallographic analysis of triazenes and benzozates, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, illuminating the structural peculiarities that can influence the chemical and physical properties of these compounds (Little, Jenkins, & Vaughan, 2008).

properties

IUPAC Name |

methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZNCTTVIPOHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331384 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

CAS RN |

860784-17-4 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

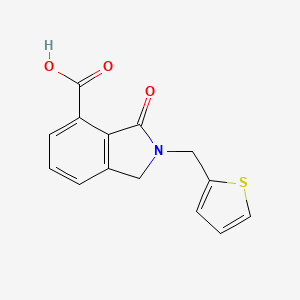

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)

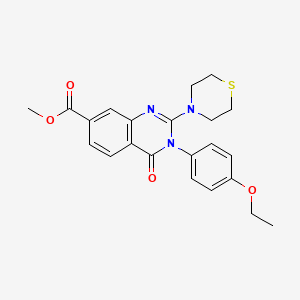

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)

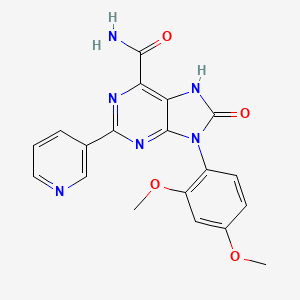

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)

![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)